2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine
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Overview
Description
2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a quinazoline derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both morpholine and quinazoline moieties in its structure suggests a range of biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form quinazolinones.
Substitution Reactions: The quinazolinone is then subjected to substitution reactions to introduce the phenyl group at the 4-position.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through cyclization reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinazoline ring to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines with different functional groups.
Scientific Research Applications
2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain tyrosine kinases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its potential use in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The morpholine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.
Morpholine Derivatives: Compounds like morphine and its analogs, which are used for their analgesic properties.
Uniqueness
2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine is unique due to the combination of the quinazoline and morpholine moieties in a single molecule. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .
Properties
IUPAC Name |
2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEJGHVOBBJWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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